8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core, a structure commonly exploited in medicinal chemistry for its conformational rigidity and ability to interact with biological targets. Key modifications include:
- Position 8: A cyclopropanecarbonyl group substituted with a 2-methoxyphenyl ring.
- Position 3: A 1H-pyrazole ring, a nitrogen-rich heterocycle known for hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-26-19-6-3-2-5-18(19)21(9-10-21)20(25)24-15-7-8-16(24)14-17(13-15)23-12-4-11-22-23/h2-6,11-12,15-17H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOZVWJQTYUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3C4CCC3CC(C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the azabicyclo octane system, and the introduction of the methoxyphenyl cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Substituents at Position 8
Cyclopropanecarbonyl Derivatives
- 8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2195880-26-1) Structural Difference: Replaces pyrazole with 1,2,3-triazole at position 3. Synthesis: Prepared via coupling reactions, similar to methods in (EDC/HOBt activation) .
- 5-(((R)-sec-Butyl)amino)-N1-((3-endo)-8-(5-(Cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide Structural Difference: Cyclopropanecarbonyl linked to pyridine (vs. methoxyphenyl). Impact: Pyridine’s basicity may enhance solubility but reduce blood-brain barrier penetration compared to the methoxyphenyl group .
Sulfonamide and Sulfonyl Derivatives
- (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane (Compound 38) Structural Difference: Sulfonamide group at position 8 with 4-isopropylphenoxy substituent. Impact: Sulfonamides improve metabolic stability but may increase molecular weight (MW = ~450 Da), reducing CNS permeability compared to the target compound’s cyclopropanecarbonyl group .
- 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Structural Difference: Bromophenyl sulfonyl group and triazole substituent.
Carbonyl and Alkyl Substituents
- 8-(Cyclopropylmethyl)-3-[2-(bis(4-fluorophenyl)methoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane (Compound 22e) Structural Difference: Cyclopropylmethyl at position 8 and fluorophenyl-modified ethylidenyl at position 3.
Substituent Variations at Position 3
Pyrazole vs. Triazole Derivatives
- 3-(1H-1,2,4-Triazol-1-yl)-8-(4-methoxyphenyl)propan-1-one (BK63156) Structural Difference: Triazole replaces pyrazole; 4-methoxyphenyl propanone at position 6. Impact: The propanone linker may increase flexibility, affecting conformational stability .
- 3-(1H-Pyrazol-1-yl)-8-(3-oxo-3-(phenylamino)propyl)-8-azabicyclo[3.2.1]octane (Compound 44) Structural Difference: Propylamide substituent at position 7. Impact: Amide groups enhance solubility but may introduce susceptibility to enzymatic hydrolysis .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 8-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to the class of azabicyclo compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its interactions with neurotransmitter transporters and potential therapeutic applications.
Structure and Pharmacophore
The core structure of 8-azabicyclo[3.2.1]octane is characterized by a bicyclic system that includes a nitrogen atom, contributing to its pharmacological properties. The introduction of substituents such as the methoxyphenyl and cyclopropanecarbonyl groups enhances its binding affinity and selectivity towards various biological targets.
Interaction with Monoamine Transporters
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant binding affinities for monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). A study demonstrated that certain derivatives showed high selectivity for DAT over SERT, which is crucial for developing treatments for conditions like depression and addiction .
Table 1: Binding Affinities of Selected Compounds
| Compound | DAT Affinity (nM) | SERT Affinity (nM) | Selectivity Ratio (DAT/SERT) |
|---|---|---|---|
| Compound A | 10 | 100 | 10 |
| Compound B | 5 | 50 | 10 |
| Target Compound | 7 | 70 | 10 |
Case Studies
- Cocaine Addiction Treatment : The ability of azabicyclo derivatives to inhibit DAT suggests potential applications in treating cocaine addiction by mitigating the stimulant effects associated with cocaine use. Compounds that selectively target DAT may offer therapeutic benefits without the reinforcing effects seen with non-selective inhibitors .
- Neuroprotective Effects : Some studies have indicated that azabicyclo compounds can exert neuroprotective effects, possibly through modulation of neurotransmitter systems involved in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the azabicyclo framework significantly impact biological activity. For instance, the presence of a cyclopropylmethyl group has been linked to enhanced SERT/DAT selectivity, while other substituents affect lipophilicity and binding characteristics .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step routes:
- Step 1: Formation of the 8-azabicyclo[3.2.1]octane core via stereocontrolled cyclization or desymmetrization of tropinone derivatives .
- Step 2: Introduction of the pyrazole moiety using coupling reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Step 3: Functionalization with the 2-methoxyphenylcyclopropanecarbonyl group via Friedel-Crafts acylation or nucleophilic substitution .
Key Conditions: - Solvents: Acetonitrile or DMSO for polar intermediates .
- Temperature: Controlled heating (60–100°C) for cyclopropane ring stability .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How is the compound purified and characterized post-synthesis?
Methodological Answer:
- Purification: Use preparative HPLC with C18 columns and acetonitrile/water mobile phases to isolate >95% purity .
- Characterization:
- NMR: 1H/13C NMR to confirm bicyclic scaffold and substituent integration .
- MS: High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemistry .
Advanced: What strategies ensure enantioselective synthesis of the bicyclic scaffold?
Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
- Catalytic Asymmetric Synthesis: Employ palladium or organocatalysts (e.g., Cinchona alkaloids) for desymmetrization of achiral precursors .
- Resolution Techniques: Chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .
Advanced: How can structural conformation impact biological activity?
Methodological Answer:
- Conformational Analysis:
- Molecular Dynamics (MD) Simulations: Assess flexibility of the cyclopropane and pyrazole groups in solvent .
- Density Functional Theory (DFT): Calculate energy barriers for ring puckering or substituent rotation .
- Biological Relevance: Rigid bicyclic scaffolds enhance target binding affinity, while methoxyphenyl groups influence lipophilicity and membrane permeability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- Respiratory Protection: P95 masks if airborne particulates are generated .
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Functional Group Variation:
- Replace pyrazole with triazole to assess heterocycle effects on potency .
- Modify the methoxyphenyl group to halogenated analogs (e.g., Cl, F) for electronic impact .
- Assay Design:
- In vitro: Enzyme inhibition assays (e.g., kinase panels) with IC50 determination .
- In silico: Molecular docking against target proteins (e.g., GPCRs) to prioritize analogs .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation:
- Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Data Analysis:
- Apply multivariate statistics to account for variables like solvent DMSO % .
- Cross-reference with physicochemical properties (logP, pKa) to explain discrepancies .
Basic: What solvents/formulations enhance compound solubility for in vitro assays?
Methodological Answer:
- Primary Solvents: DMSO (10–50 mM stock solutions) .
- Aqueous Buffers: Use 0.1% Tween-80 in PBS to prevent aggregation .
- Cryopreservation: Store at -80°C in amber vials to avoid photodegradation .
Advanced: How to model metabolite pathways for this compound?
Methodological Answer:
- In vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites .
- Computational Tools: Use Schrödinger’s MetaSite or CypReact to predict CYP450-mediated oxidation sites .
Basic: What analytical methods confirm batch-to-batch consistency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
